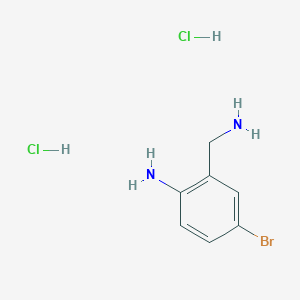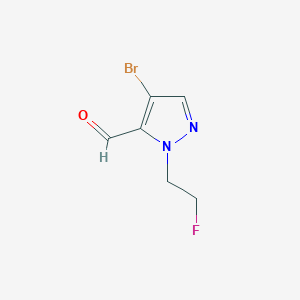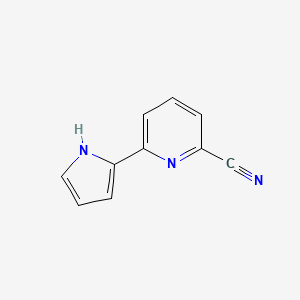![molecular formula C19H16FN3O3S2 B2369532 N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428359-62-9](/img/structure/B2369532.png)
N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C19H16FN3O3S2 and its molecular weight is 417.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antagonist Activity
- Compounds similar to N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide have been synthesized for their potential 5-HT2 antagonist activity. These compounds include furan and thiophene derivatives, indicating their potential in neuromodulation and therapeutic applications in neurological disorders (Watanabe, Yoshiwara, & Kanao, 1993).
Antiprotozoal Agents
- Similar compounds have shown significant potential as antiprotozoal agents. This includes studies on compounds with structural similarities, indicating their efficacy against protozoal infections (Ismail et al., 2004).
Antibacterial and Antifungal Properties
- Heterocyclic compounds, like the one , have been synthesized and shown to possess antibacterial and antifungal activities. This suggests their potential application in treating various microbial infections (Patel & Patel, 2015).
Synthesis Techniques
- Improved methods for the synthesis of carboxamide ligands containing thioether donor sites, which are structurally similar to the compound of interest, have been described. This can aid in the efficient and effective synthesis of such compounds for various applications (Meghdadi, Mirkhani, & Ford, 2012).
Kinase Inhibition
- Similar compounds have been identified as potent and selective Met kinase inhibitors, suggesting their role in cancer therapy and research. This includes the investigation of such compounds for tumor stasis in certain cancer models (Schroeder et al., 2009).
Nonlinear Optical (NLO) Properties
- Research on compounds with similar structures has explored their nonlinear optical (NLO) properties, which could have implications in materials science and photonic applications (Jayarajan et al., 2019).
Biological Activities
- Compounds structurally related to N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide have been synthesized and reported to possess valuable biological activities. This includes anticancer, antimicrobial, and other therapeutic potentials (Youssef, Azab, & Youssef, 2012).
Anticancer Activities
- Various derivatives of thiophene, thiazolyl-thiophene, and thienopyridine, which share structural features with the compound of interest, have been synthesized and tested for their in vitro cytotoxicity, showing potential in cancer research (Atta & Abdel‐Latif, 2021).
properties
IUPAC Name |
N-[5-[2-(4-fluorophenyl)sulfanylacetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S2/c20-13-1-3-14(4-2-13)27-11-17(24)23-7-5-15-16(9-23)28-19(21-15)22-18(25)12-6-8-26-10-12/h1-4,6,8,10H,5,7,9,11H2,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUMDZMZQFXSCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)

![[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2369453.png)
![1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2369455.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2369457.png)


![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2369462.png)
![ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2369464.png)



![Tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate](/img/structure/B2369472.png)